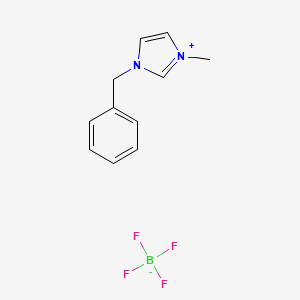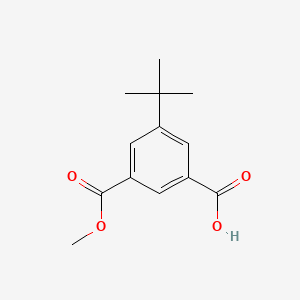![molecular formula C12H27NOSi B1280882 2-({[Tert-butyl(dimethyl)silyl]oxy}methyl)piperidine CAS No. 135938-63-5](/img/structure/B1280882.png)
2-({[Tert-butyl(dimethyl)silyl]oxy}methyl)piperidine
Descripción general
Descripción
2-({[Tert-butyl(dimethyl)silyl]oxy}methyl)piperidine is an organosilicon compound that features a piperidine ring substituted with a tert-butyl(dimethyl)silyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-({[Tert-butyl(dimethyl)silyl]oxy}methyl)piperidine typically involves the protection of hydroxyl groups using tert-butyl(dimethyl)silyl chloride. The reaction is carried out in the presence of a base such as imidazole or triethylamine in an aprotic solvent like dichloromethane. The reaction conditions often require anhydrous conditions and low temperatures to prevent side reactions.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for larger volumes, ensuring consistent quality, and implementing safety measures for handling reactive intermediates.
Análisis De Reacciones Químicas
Types of Reactions
2-({[Tert-butyl(dimethyl)silyl]oxy}methyl)piperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the piperidine ring or the silyl group.
Substitution: Nucleophilic substitution reactions can replace the silyl group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halides or organometallic compounds can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield hydroxylated or carbonylated derivatives, while substitution can introduce various functional groups.
Aplicaciones Científicas De Investigación
2-({[Tert-butyl(dimethyl)silyl]oxy}methyl)piperidine has several applications in scientific research:
Organic Synthesis: It is used as a protecting group for hydroxyl functionalities, allowing for selective reactions on other parts of the molecule.
Medicinal Chemistry: The compound is explored for its potential in drug development, particularly in modifying the pharmacokinetic properties of drug candidates.
Material Science: It can be used in the synthesis of silicon-based materials with specific properties.
Mecanismo De Acción
The mechanism of action of 2-({[Tert-butyl(dimethyl)silyl]oxy}methyl)piperidine involves the stabilization of reactive intermediates during chemical reactions. The tert-butyl(dimethyl)silyl group acts as a protecting group, preventing unwanted reactions at the hydroxyl site. This allows for selective functionalization of other parts of the molecule.
Comparación Con Compuestos Similares
Similar Compounds
2-({[Tert-butyl(dimethyl)silyl]oxy}ethanol): Similar in structure but with an ethanol backbone instead of piperidine.
2-({[Tert-butyl(dimethyl)silyl]oxy}acetaldehyde): Contains an aldehyde group, making it more reactive in certain conditions.
2-({[Tert-butyl(dimethyl)silyl]oxy}acetic acid): Features a carboxylic acid group, which can participate in different types of reactions.
Uniqueness
2-({[Tert-butyl(dimethyl)silyl]oxy}methyl)piperidine is unique due to its piperidine ring, which imparts different chemical properties and reactivity compared to similar compounds with simpler backbones. This makes it particularly useful in applications requiring selective protection and functionalization.
Propiedades
IUPAC Name |
tert-butyl-dimethyl-(piperidin-2-ylmethoxy)silane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H27NOSi/c1-12(2,3)15(4,5)14-10-11-8-6-7-9-13-11/h11,13H,6-10H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRENCRSBPCQZAY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OCC1CCCCN1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H27NOSi | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50479646 | |
| Record name | 2-({[tert-Butyl(dimethyl)silyl]oxy}methyl)piperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50479646 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.43 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
135938-63-5 | |
| Record name | 2-({[tert-Butyl(dimethyl)silyl]oxy}methyl)piperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50479646 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-{[(tert-butyldimethylsilyl)oxy]methyl}piperidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![Pyrrolo[1,2-c]pyrimidine-3-carboxylic acid](/img/structure/B1280815.png)



![2-(Benzo[b]thiophen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B1280824.png)



![1,3-Bis[(t-Butyldimethylsilyloxy)methyl]benzene](/img/structure/B1280839.png)

